

Spectroscopic data (NMR, IR, MS) for propiophenone characterization.

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone
CAS No.: 898785-49-4
Cat. No.: B1360763

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Technical Characterization Guide: Propiophenone

Spectroscopic Profile & Analytical Protocols

) via NMR, IR, and MS.

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of Propiophenone (1-phenylpropan-1-one). Designed for researchers in organic synthesis and pharmaceutical development, this document moves beyond static data listing to explain the causality of spectral signals.

Propiophenone serves as a critical pharmacophore precursor (e.g., in the synthesis of ephedrine analogs and various heterocyclic compounds). Its correct identification relies on recognizing specific "spectral fingerprints" resulting from the conjugation of the carbonyl group with the aromatic ring.

Molecular Profile & Structural Logic

To interpret the data accurately, one must first understand the electronic environment of the molecule.

- Chemical Formula:

[1][2]

- Molecular Weight: 134.18 g/mol [2]

- Key Structural Features:

- Conjugated System: The carbonyl group is directly bonded to the benzene ring. This allows

-electron delocalization, reducing the double-bond character of the carbonyl and lowering its vibrational frequency (IR) and shielding the carbonyl carbon (NMR) less than aliphatic counterparts.

- Ethyl Chain: The alkyl tail (

) provides a distinct spin-system in NMR (triplet-quartet) and influences fragmentation patterns in MS (alpha-cleavage).

Infrared Spectroscopy (IR)

Strategic Insight: The most diagnostic feature of propiophenone is the carbonyl stretching frequency.[3] Unlike non-conjugated ketones (which appear ~1715

), the conjugation with the phenyl ring weakens the C=O bond, shifting the absorption to a lower wavenumber (~1685

).[4]

Data Summary (Neat/ATR)

Functional Group	Wavenumber ()	Intensity	Mechanistic Origin
C=O Stretch	1680 – 1690	Strong	Conjugated ketone (C=O C-O single bond character).
C-H (Aromatic)	3030 – 3060	Weak/Med	C-H stretching vibrations.
C-H (Aliphatic)	2980 – 2870	Medium	C-H stretching (Ethyl group).
C=C (Ring)	1595, 1580, 1450	Medium	Aromatic ring breathing modes.
Mono-substitution	740, 690	Strong	Out-of-plane (OOP) bending for mono-substituted benzene.

Experimental Protocol: ATR-FTIR

- Background: Collect a background spectrum (air) to remove atmospheric and lines.
- Sample Prep: Place 1 drop of neat liquid propiophenone on the diamond/ZnSe crystal.
- Acquisition: Scan range 4000–600 ; Resolution 4 ; 16 scans.

- Validation: Ensure the C=O peak has a transmittance between 10-20% (absorbance ~0.7-1.0) for optimal S/N ratio without saturation.

Mass Spectrometry (MS)

Strategic Insight: Propiophenone does not undergo a standard McLafferty rearrangement involving the alkyl chain because the ethyl group lacks a

-hydrogen (Gamma-H). Consequently, the spectrum is dominated by

-cleavage.

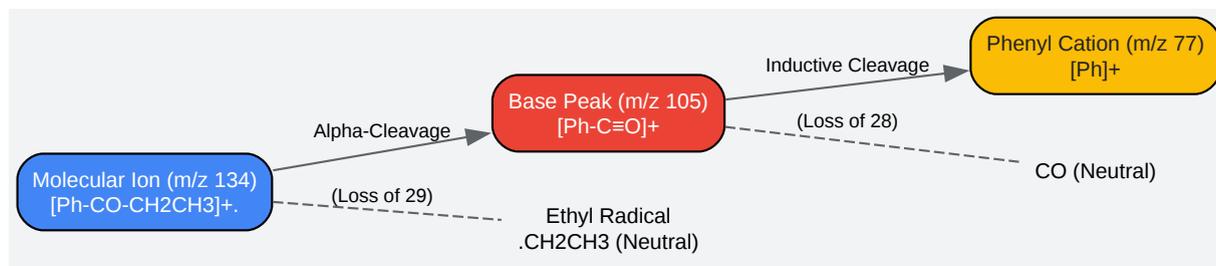
Fragmentation Logic

- Molecular Ion (m/z 134.^[2])
- Base Peak (m/z 105. This is the Benzoyl cation (m/z 105), formed by breaking the bond between the carbonyl carbon and the alpha-carbon of the ethyl group.
- Phenyl Cation: m/z 77. Formed by the loss of CO from the benzoyl cation.

MS Data Table (EI, 70 eV)

m/z	Abundance	Fragment Identity	Mechanism
134	~15-20%		Molecular Ion (Radical Cation).
105	100% (Base)		-Cleavage (Loss of Ethyl radical).
77	~40-50%		Inductive cleavage/Loss of CO.
51	~15%		Fragmentation of the phenyl ring.

Visualization: Fragmentation Pathway



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Caption: Primary fragmentation pathway of Propiophenone under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR)

Strategic Insight:

- ¹H NMR: Look for the classic Triplet-Quartet pattern of the ethyl group. The aromatic protons will show a 2:3 split (Ortho vs. Meta/Para) due to the electron-withdrawing nature of the carbonyl, which deshields the ortho protons significantly.
- ¹³C NMR: The carbonyl carbon is the diagnostic anchor, appearing very downfield (~200 ppm).

¹H NMR Data (Solvent:)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling (, Hz)
7.95 – 8.00	Doublet (d)	2H	Ortho-Ar (H-a)	~7-8 Hz
7.40 – 7.60	Multiplet (m)	3H	Meta/Para-Ar (H-b, H-c)	N/A
2.98	Quartet (q)	2H	Methylene (H-d)	~7.2 Hz
1.22	Triplet (t)	3H	Methyl (H-e)	~7.2 Hz

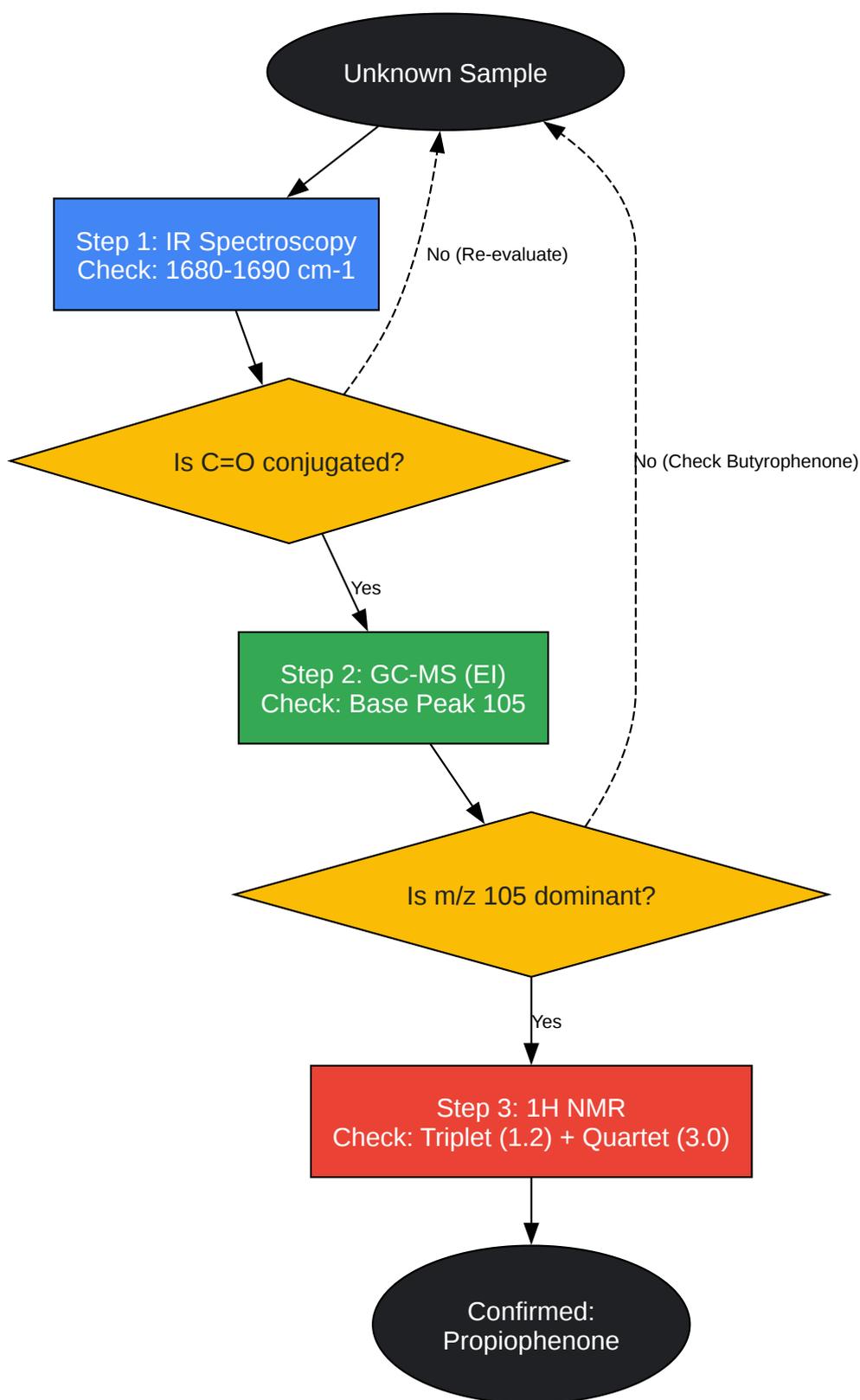
13C NMR Data (Solvent:)

Chemical Shift (, ppm)	Carbon Type	Assignment	Notes
200.9	Quaternary (C=O)	Carbonyl	Deshielded by Oxygen + Ring Current.
136.9	Quaternary (Ar)	Ipsso-Carbon	Point of attachment.
132.8	CH (Ar)	Para-Carbon	
128.6	CH (Ar)	Meta-Carbons	
128.0	CH (Ar)	Ortho-Carbons	
31.8		Alpha-Methylene	
8.2		Beta-Methyl	

Integrated Characterization Protocol

This workflow ensures a self-validating identification process for unknown samples suspected to be propiophenone.

Workflow Diagram



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Caption: Step-by-step logic flow for confirming Propiophenone identity.

Step-by-Step Methodology

- IR Screening: Run a quick ATR-FTIR. If the Carbonyl peak is $>1700\text{ cm}^{-1}$, the sample is likely not propiophenone (or is non-conjugated). If it is $<1700\text{ cm}^{-1}$, proceed.
- MS Confirmation: Inject into GC-MS. Look for the base peak at 105.[5]
 - Self-Check: If you see a peak at m/z 120, you likely have Butyrophenone (which allows McLafferty rearrangement). Propiophenone cannot produce m/z 120 via this mechanism.
- NMR Structural Proof: Dissolve ~10mg in CDCl_3 .
 - Verify the integration ratio 2:3:2:3 (Ortho : Meta/Para : Methylene : Methyl).
 - Troubleshooting: If the triplet/quartet is obscure, ensure the sample is free of Ethanol (which also shows a triplet/quartet but at different shifts, ~3.7 ppm for CH_2).

References

- National Institute of Standards and Technology (NIST). Propiophenone Mass Spectrum (Electron Ionization).[6] NIST Chemistry WebBook, SRD 69. Retrieved from [[Link](#)]
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Propiophenone ^1H and ^{13}C NMR Data.[2] Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for IR/NMR shifts).
- PubChem. Propiophenone Compound Summary. National Library of Medicine. Retrieved from [[Link](#)]

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Sources

- [1. Propiophenone\(93-55-0\) IR Spectrum \[chemicalbook.com\]](#)
- [2. Propiophenone\(93-55-0\) 13C NMR \[m.chemicalbook.com\]](#)
- [3. IR Absorption Table \[webspectra.chem.ucla.edu\]](#)
- [4. chem.pg.edu.pl \[chem.pg.edu.pl\]](#)
- [5. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for propiophenone characterization.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360763#spectroscopic-data-nmr-ir-ms-for-propiophenone-characterization\]](https://www.benchchem.com/product/b1360763#spectroscopic-data-nmr-ir-ms-for-propiophenone-characterization)

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